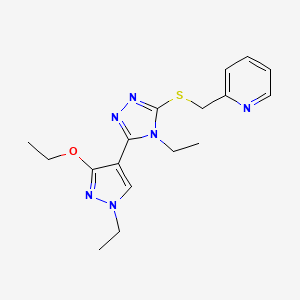

2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic compound with significant research interest due to its potential applications in various fields, including chemistry, biology, and medicine. It consists of several functional groups, including pyrazole, triazole, thioether, and pyridine, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis begins with commercially available compounds such as ethyl pyrazole and ethyl triazole derivatives.

Steps

Formation of the Pyrazole-Triazole Core: : The initial step involves the condensation of ethyl pyrazole with ethyl triazole under acidic conditions to form the pyrazole-triazole core.

Thioether Bond Formation: : This intermediate is then reacted with a thiol reagent to introduce the thioether linkage.

Pyridine Ring Incorporation: : Finally, the thioether-linked intermediate undergoes a nucleophilic substitution with pyridine to form the final compound.

Reaction Conditions: : Typically, these reactions are carried out under controlled temperatures, often requiring reflux conditions, and may involve catalysts such as Lewis acids.

Industrial Production Methods

Scale-Up: : In an industrial setting, the synthesis would be scaled up, with optimizations made to improve yield and purity. This often involves continuous flow reactions and the use of more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically with reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction of the compound might be achieved using agents like sodium borohydride, resulting in the formation of reduced pyrazole or triazole derivatives.

Substitution: : Various substitution reactions can occur, particularly at the ethyl and thioether positions, using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate; carried out under acidic or basic conditions.

Reduction: : Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: : Halogenating agents like bromine, nucleophiles such as thiols or amines; under mild to moderate temperatures.

Major Products

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Reduced pyrazole/triazole derivatives.

Substitution Products: : Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds. Its unique functional groups make it a versatile intermediate in chemical research.

Biology: : In biological studies, the compound is explored for its potential as a ligand in biochemical assays. Its structure allows it to interact with various biological macromolecules, making it valuable in drug discovery and development.

Medicine: : The compound has potential therapeutic applications, particularly as an antifungal or antibacterial agent. Its ability to interact with biological targets like enzymes and receptors is under investigation.

Industry: : In the industrial sector, it is used in the synthesis of advanced materials, including polymers and specialty chemicals, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine involves interactions with specific molecular targets, primarily enzymes and receptors. The pyrazole and triazole rings are known to bind to active sites of enzymes, inhibiting their activity. This can interfere with various biochemical pathways, leading to its therapeutic effects. The thioether and pyridine groups also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-(((5-(3-ethoxy-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

2-(((5-(3-ethoxy-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Uniqueness

The unique combination of ethyl and thioether groups in 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine distinguishes it from other similar compounds. These groups enhance its chemical reactivity and biological activity, making it more potent in various applications.

This compound's multifaceted nature makes it a valuable subject for ongoing research and development across multiple scientific disciplines.

Biological Activity

The compound 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule that exhibits a variety of biological activities. Its structural components include a pyridine moiety, a triazole ring, and a pyrazole derivative, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its applications in medicinal chemistry.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H22N6OS |

| Molecular Weight | 358.5 g/mol |

| CAS Number | 1014073-25-6 |

The compound's structure is notable for its thioether linkage and the presence of multiple heterocyclic rings, enhancing its lipophilicity and potentially influencing its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A review highlighted that triazole-linked pyrazole derivatives demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and H157 (lung carcinoma). Notably, some derivatives exhibited superior efficacy compared to established chemotherapeutics like Erlotinib . The mechanism appears to involve apoptosis induction through modulation of apoptotic pathways, including increased expression of pro-apoptotic genes (e.g., P53, Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl2) .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance by binding to their active sites.

- Receptor Modulation : It can modulate signaling pathways by interacting with cellular receptors, influencing cellular responses and potentially leading to therapeutic effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial sensitivity of synthesized triazole-pyrazole derivatives using the agar dilution method. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics against Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxicity Assessment

In another investigation focusing on anticancer properties, several derivatives were tested against human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values lower than those observed for conventional drugs. Notably, one compound induced a 38-fold increase in apoptosis compared to control groups .

Properties

IUPAC Name |

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6OS/c1-4-22-11-14(16(21-22)24-6-3)15-19-20-17(23(15)5-2)25-12-13-9-7-8-10-18-13/h7-11H,4-6,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTJYGOHLYSKOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.